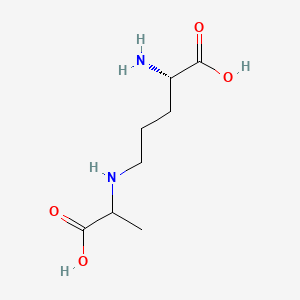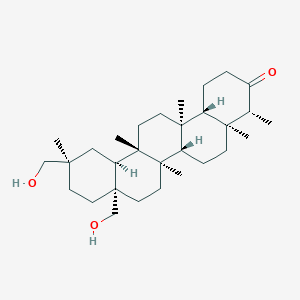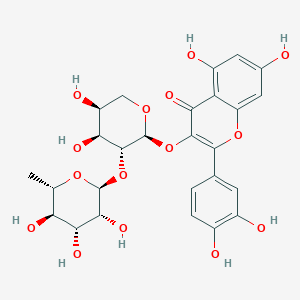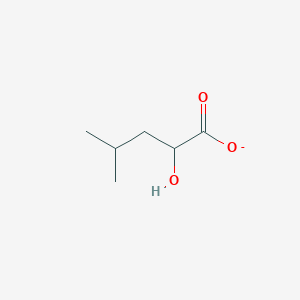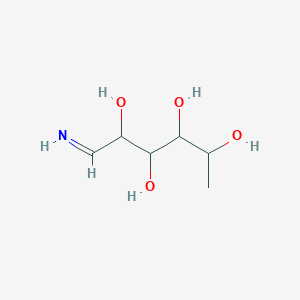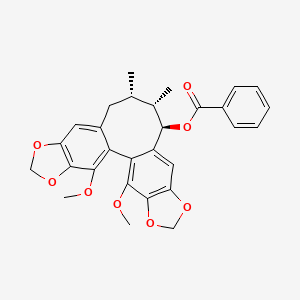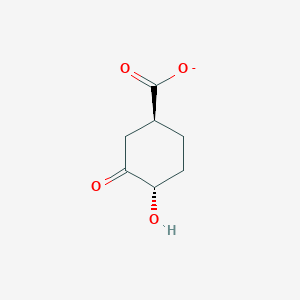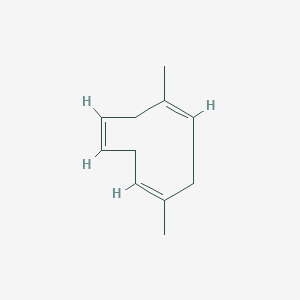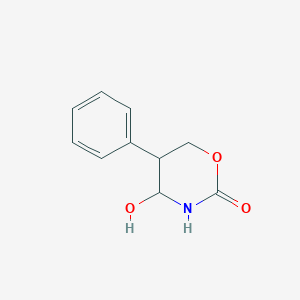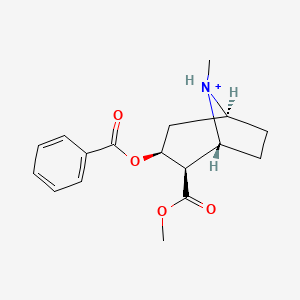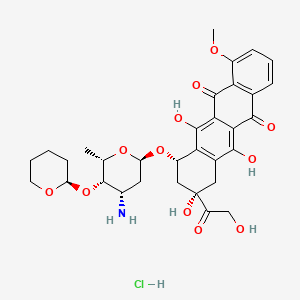
Pirarubicin hydrochloride
概要
説明
Pirarubicin is an anthracycline drug and an analogue of the anthracycline antineoplastic antibiotic doxorubicin . It is a semi-synthetic anthracycline glycoside and a chemotherapeutic agent used for intravesical therapy . It is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines .
Synthesis Analysis
Pirarubicin is a semi-synthetic derivative of doxorubicin . It is absorbed by tumor cells approximately 170-fold faster than doxorubicin and expedites its distribution to the cell nucleus and incorporation into DNA .
Molecular Structure Analysis
The molecular formula of Pirarubicin is C32H37NO12 . The molecular weight is 627.6 g/mol .
Chemical Reactions Analysis
Pirarubicin is taken up rapidly in both cultured tumor cells and bladder tumors in situ . In one case, a 62-year-old woman developed anaphylactic shock during treatment with pirarubicin for bladder cancer .
科学的研究の応用
Treatment of Bladder Cancer
Pirarubicin hydrochloride has been used in the treatment of bladder cancer. In one case, a 62-year-old woman with bladder cancer received intravesical instillation of pirarubicin hydrochloride for injection after operation . The drug was dissolved into a 5% glucose injection and injected into the bladder through a catheter .
Rapid Dissolution in Saline
Researchers have developed a formulation of pirarubicin hydrochloride for injection that dissolves rapidly in saline . This was achieved by adding nicotinamide, resulting in a formulation containing 25 mg of nicotinamide per 20 mg potency of pirarubicin hydrochloride . This rapid dissolution in saline can be beneficial in certain medical procedures and treatments.
Prevention of Intravesical Recurrence in Low-risk Non Muscle Invasive Bladder Cancer
Pirarubicin is rapidly taken up in both cultured tumor cells and bladder tumors in situ . A study compared the efficacy of a single pirarubicin instillation with a short retention time to transurethral resection of bladder tumor (TURBT) alone in patients with low-risk non-muscle invasive bladder cancer (NMIBC) .
Safety And Hazards
将来の方向性
Pirarubicin has shown promise in treating patients with advanced, relapsed or recurrent high-grade osteosarcoma . It is also being studied for its efficacy and safety in treating nonmuscle invasive bladder cancer (NMIBC) using overall survival, progression-free survival, recurrence-free survival, quality of, rates of recurrence, and adverse events . Future studies should focus on studying DNA damage response gene mutations to determine if the same increased chemosensitivity to intravesical chemotherapy is observed in the NMIBC setting .
特性
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21+,22-,31+,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHYPKKFSHAVOE-YZIXBPQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClNO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pirarubicin hydrochloride | |
CAS RN |
95343-20-7 | |
| Record name | 5,12-Naphthacenedione, 10-[[3-amino-2,3,6-trideoxy-4-O-(tetrahydro-2H-pyran-2-yl)-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, hydrochloride (1:1), [8S-[8α,10α(S*)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95343-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theprubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095343207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIRARUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7V83174BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pirarubicin hydrochloride exerts its antineoplastic activity through multiple mechanisms. Primarily, it intercalates into DNA, disrupting DNA replication and repair processes []. Additionally, it interacts with topoisomerase II, further hindering DNA synthesis []. This interference with crucial cellular processes ultimately leads to cell death, particularly in rapidly dividing cancer cells.
A: While research confirms Pirarubicin hydrochloride interacts with topoisomerase II [], the specifics of this interaction and how it might differ from other anthracyclines require further investigation. Comparative studies analyzing the binding affinities and mechanisms of Pirarubicin hydrochloride and related anthracyclines to topoisomerase II are needed to elucidate these differences.
ANone: The specific molecular formula and weight of Pirarubicin hydrochloride were not provided in the provided research abstracts. To obtain this information, refer to the drug's datasheet or a chemical database like PubChem or ChemSpider.
ANone: The provided research abstracts do not include specific spectroscopic data for Pirarubicin hydrochloride. For detailed spectroscopic information, consult the drug's certificate of analysis, published literature, or contact the manufacturer.
A: Yes, studies demonstrate that Pirarubicin hydrochloride and insulin are compatible in a 5% glucose solution for up to 24 hours []. This finding is significant for clinical settings, allowing for co-administration of these drugs without compromising stability or efficacy within the specified timeframe.
A: Research indicates that while Pirarubicin Hydrochloride shows no significant changes in appearance when mixed with sterile water or 5% glucose solution for 10 hours, the content undergoes changes to varying degrees []. Therefore, it is recommended to use the mixture immediately after preparation for optimal efficacy.
ANone: Pirarubicin hydrochloride is not typically recognized for its catalytic properties. As an anthracycline antineoplastic agent, its primary function revolves around its interaction with DNA and topoisomerase II, rather than catalyzing chemical reactions.
ANone: The provided research abstracts do not delve into specific SAR studies for Pirarubicin hydrochloride. Exploring how modifications to its anthracycline structure impact its interaction with DNA, topoisomerase II, pharmacokinetic properties, and toxicity profiles would be valuable areas of research.
A: One study investigated the use of polyanhydride as a carrier for Pirarubicin hydrochloride to create a sustained-release implant for potential application in bladder cancer treatment []. The research demonstrated promising results, highlighting the potential of this formulation for localized and sustained drug delivery within the bladder.
ANone: The provided research abstracts do not present a comprehensive overview of the ADME profile of Pirarubicin hydrochloride. Further research focusing on these aspects is crucial for understanding its pharmacokinetic behavior and optimizing its clinical use.
A: Several studies highlighted the efficacy of Pirarubicin hydrochloride in various cancer types, both in vitro and in vivo. For instance, it demonstrated efficacy against human cervical squamous cell carcinoma cells in vitro [] and showed promising results in treating neuroblastoma in a pediatric patient []. These findings support the potential of Pirarubicin hydrochloride as an anticancer agent.
A: Yes, several studies have investigated the use of Pirarubicin hydrochloride in treating superficial bladder cancer after transurethral resection (TURBT) [, , , , , ]. Results indicate its potential as an intravesical chemotherapy agent, showing effectiveness in reducing recurrence rates compared to control groups or alternative treatments.
A: Yes, clinical studies have explored the efficacy of Pirarubicin hydrochloride in combination therapies for various cancers. One study investigated its use with lobaplatin in transcatheter arterial chemoembolization (TACE) for primary hepatic carcinoma, demonstrating promising results in terms of survival time and therapeutic response []. Another study evaluated the combination of Pirarubicin hydrochloride with other chemotherapy agents and anti-PD-1 antibody for unresectable hepatocellular carcinoma (uHCC) [].
A: Studies have compared the efficacy of Pirarubicin hydrochloride-containing regimens in neoadjuvant settings for locally advanced breast cancer. Notably, a study comparing docetaxel plus Pirarubicin hydrochloride and cyclophosphamide to a paclitaxel-containing regimen showed that the docetaxel combination offered better outcomes, including higher clinical and pathological complete remission rates []. This finding suggests potential advantages of specific Pirarubicin hydrochloride-containing regimens in this setting.
ANone: While the provided abstracts mention the use of Pirarubicin hydrochloride in clinical settings, detailed safety and toxicity profiles are not extensively discussed. It is crucial to consult the drug's prescribing information and relevant literature for comprehensive information on potential adverse effects and safety considerations.
A: Although the research abstracts do not provide an exhaustive list, they do highlight some common side effects. One study reported a higher incidence of grade III-IV blood system toxic reaction, liver dysfunction, and edema in patients receiving a docetaxel, Pirarubicin hydrochloride, and cyclophosphamide regimen compared to a paclitaxel-containing regimen []. Another study noted that Pirarubicin hydrochloride, when used in a specific combination therapy for uHCC, resulted in elevated alanine aminotransferase, alkaline phosphatase, decreased platelet count, and increased blood bilirubin [].
A: Yes, a case report documented a patient experiencing anaphylactic shock after the fifth intravesical administration of Pirarubicin hydrochloride []. This highlights the potential for severe hypersensitivity reactions, emphasizing the importance of careful monitoring and management of patients receiving this drug.
A: One research abstract highlighted the development of polyanhydride-Pirarubicin hydrochloride sustained-release implants for potential application in bladder cancer treatment []. This approach represents a targeted drug delivery strategy, aiming to locally concentrate the drug within the bladder and potentially improve efficacy while minimizing systemic exposure.
A: One research abstract mentioned the use of high-performance liquid chromatography (HPLC) to determine Pirarubicin hydrochloride concentrations in biological samples []. This technique allows for accurate and sensitive quantification of the drug, enabling researchers to assess its pharmacokinetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,5S,7S,10S,11S,14S,15R,16S,20R,24R)-22-methoxy-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacos-17-en-7-amine](/img/structure/B1259805.png)
